2,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes methoxy groups, a benzenesulfonamide moiety, and a tetrahydroquinoline derivative.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors under controlled conditions to yield the desired product. It is primarily utilized in research settings for its potential therapeutic properties.
This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The presence of methoxy and piperidine groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step synthetic routes.
Technical Details:
The molecular formula for this compound is , with a molecular weight of approximately 374.5 g/mol.
Data:
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
KUMCDDIRVFHOJE-UHFFFAOYSA-N
This structural representation indicates the presence of multiple functional groups that contribute to its chemical properties and potential biological activity.
The compound can undergo various chemical transformations:
Types of Reactions:
Technical Details:
The mechanism of action for 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Data:
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities due to their ability to inhibit key biological pathways.
This compound exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
The compound has several potential applications in scientific research:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4